![molecular formula C12H16ClNO2 B1373217 5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid hydrochloride CAS No. 1311315-29-3](/img/structure/B1373217.png)
5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid hydrochloride
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Overview
Description
The compound “5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid hydrochloride” is a derivative of "6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine" . It has a molecular formula of C12H15NO2 .
Molecular Structure Analysis
The molecular structure of the base compound, “6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine”, includes a benzene ring fused with a seven-membered ring, with an amine group attached . The exact structure of the hydrochloride salt of the carboxylic acid derivative would include additional elements for the carboxyl group and the chloride ion.Physical And Chemical Properties Analysis
The base compound, “6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine”, has a molecular weight of 161.24 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . Unfortunately, specific physical and chemical properties for the hydrochloride salt of the carboxylic acid derivative were not found in the retrieved data.Scientific Research Applications
Synthesis and Utilization
5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid hydrochloride has been utilized in various synthetic processes. For instance, it has been involved in the synthesis of N,N-dipropyl(6,7,8,9-tetrahydro-2-methoxy-5H-benzo[7]annulen-6-yl)amine, which is further reacted with acrylamide to yield different hexahydro-1H-benzo[cyclohept]pyridines (Learmonth, Proctor, & Scopes, 1997). This demonstrates its role in creating complex organic compounds.
Multicomponent Reactions
The compound is also used in efficient multicomponent reactions for the preparation of various derivatives. These derivatives are part of acceptor–donor–acceptor (A–D–A) systems, which have significant chemical properties and can be synthesized with excellent yields (Rong et al., 2012).
Conformational Analysis and Reactions
Conformational analysis and transannular reactions involving this compound have been studied. For instance, specific derivatives of this compound undergo acid-catalyzed transannular reactions leading to various benzoannulene derivatives (Camps, Gorbig, Muñoz-Torrero, & Pérez, 1997). This research contributes to the understanding of its structural and chemical behavior.
Synthesis of Polyether Carboxylic Acids
Research has also been conducted on the synthesis of polyether carboxylic acids, where derivatives of this compound are used as carriers for alkali metal ion transport through liquid membranes (Yamaguchi et al., 1988). This highlights its potential application in ion transport and membrane studies.
Preparation of Polyacetylenes
The compound has been involved in the preparation of polyacetylenes bearing an amino group, crucial for chirality assignment of carboxylic acids by circular dichroism. This application is significant in determining the chirality of acids, an important aspect in stereochemistry (Yashima, Maeda, Matsushima, & Okamato, 1997).
Synthesis of NOP Receptor Antagonist
This compound has been used in the modified synthesis of the NOP receptor antagonist SB612111, demonstrating its application in the synthesis of compounds with potential pharmacological importance (Perrey, Li, & Zhang, 2016).
Mechanism of Action
Target of Action
The primary targets of “5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid hydrochloride” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Once the targets are identified, it would be possible to map out the biochemical pathways involved.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets . 7
properties
IUPAC Name |
5-amino-6,7,8,9-tetrahydrobenzo[7]annulene-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c13-12(11(14)15)8-4-3-6-9-5-1-2-7-10(9)12;/h1-2,5,7H,3-4,6,8,13H2,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYFKZRLDRSNGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C2=CC=CC=C2C1)(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid hydrochloride |
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